molecular formula C8H6BrN3O2 B3002370 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid CAS No. 2361645-16-9

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid

Cat. No.: B3002370
CAS No.: 2361645-16-9
M. Wt: 256.059
InChI Key: FTXPDHNMBNPDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid typically involves multi-step reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a kinase inhibitor and its role in cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c9-7-5-1-2-12(3-6(13)14)8(5)11-4-10-7/h1-2,4H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXPDHNMBNPDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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